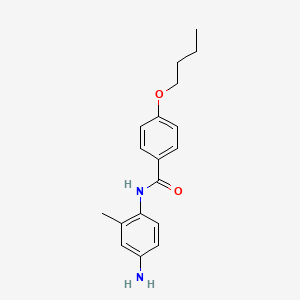

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide

CAS No.: 1016828-31-1

Cat. No.: VC8036713

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016828-31-1 |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | N-(4-amino-2-methylphenyl)-4-butoxybenzamide |

| Standard InChI | InChI=1S/C18H22N2O2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) |

| Standard InChI Key | AQDIMXJWSPLRCK-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide consists of two aromatic rings connected via an amide bond (Figure 1):

-

Benzamide moiety: A benzene ring substituted with a butoxy group (-OC₄H₉) at the para position.

-

Aniline derivative: A 4-amino-2-methylphenyl group, where the amino (-NH₂) and methyl (-CH₃) groups occupy the para and ortho positions, respectively.

The planar arrangement of the conjugated aromatic system facilitates π-π interactions, which are critical for binding biological targets .

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a nucleophilic acyl substitution reaction between 4-butoxybenzoyl chloride and 4-amino-2-methylaniline in the presence of a base (e.g., triethylamine) :

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of reactants |

| Temperature | 0–5°C | Minimizes side reactions |

| Molar Ratio | 1:1 (acyl chloride:amine) | Prevents over-acylation |

| Reaction Time | 4–6 hours | Ensures completion |

Post-Synthesis Modifications

The amino and amide groups enable further functionalization:

-

Acylation: Reaction with acetyl chloride to protect the -NH₂ group.

-

Suzuki Coupling: Introduction of aryl groups via palladium catalysis.

Applications in Research and Industry

Pharmaceutical Research

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide serves as a precursor in developing kinase inhibitors and antimicrobial agents. Its planar structure allows intercalation into DNA or enzyme active sites .

| Target | Mechanism of Action | Current Status |

|---|---|---|

| Tyrosine Kinases | Competitive ATP inhibition | Preclinical |

| Bacterial Gyrase | DNA replication interference | In vitro |

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Preliminary studies show charge mobility of 0.1–0.5 cm²/V·s in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume